molecular formula C9H10ClN3O B12107388 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride CAS No. 10185-70-3

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

Cat. No.: B12107388
CAS No.: 10185-70-3
M. Wt: 211.65 g/mol
InChI Key: LQCHGYNHWWAFML-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the aniline group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

10185-70-3

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride

InChI

InChI=1S/C9H9N3O.ClH/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3;1H

InChI Key

LQCHGYNHWWAFML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)N.Cl

Origin of Product

United States

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